5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
Triazole derivatives are typically synthesized via the diazotization of amino-triazoles, which can undergo rearrangements to yield various carboxamide products. For instance, the synthesis of 5-phenyl-[1,2,3] triazolo[1,5-b][1,2,4] triazine-3-carboxamide from 5-amino-4-carbamoyl-1-(α-styryl)-1,2,3-triazole through a rearrangement process illustrates the complex reactions involved in the synthesis of triazole derivatives (L'abbé et al., 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by single-crystal X-ray diffraction techniques, which provide insights into their crystalline forms and molecular configurations. The crystal structure determination of related compounds reveals the spatial arrangement of atoms within the molecule and the molecular interactions that stabilize the structure (L'abbé et al., 2010).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including the Dimroth rearrangement, which is a common transformation in this class of compounds. The rearrangement processes and their conditions significantly influence the final product's structure and properties (Sutherland & Tennant, 1971). Additionally, the synthesis protocols have been developed to yield protected versions of triazole amino acids, avoiding the Dimroth rearrangement and leading to compounds with significant potential in medicinal chemistry (Ferrini et al., 2015).
Physical Properties Analysis
The physical properties of triazole derivatives, including their melting points, solubility, and crystal structures, are crucial for their application in various fields. The crystal structure analysis provides detailed information on the compound's molecular geometry, which is essential for understanding its physical properties and reactivity (L'abbé et al., 2010).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as their reactivity with different reagents, stability under various conditions, and potential for further functionalization, are of great interest. Studies on the Dimroth rearrangement and other chemical transformations provide insights into the versatility and reactivity of these compounds (Sutherland & Tennant, 1971).
properties
IUPAC Name |
5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-10-6-7-14(11(2)8-10)23-17(27)15-16(22)26(25-24-15)13-5-3-4-12(9-13)18(19,20)21/h3-9H,22H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANSVPDQLFUFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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